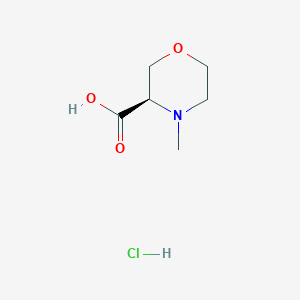

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride

Description

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a chiral morpholine derivative characterized by a methyl substituent at the 4-position and a carboxylic acid group at the 3-position of the morpholine ring, with the hydrochloride salt enhancing its stability and solubility. This compound is primarily utilized as a synthetic intermediate or reference standard in pharmaceutical research and development . Morpholine derivatives are widely employed in drug discovery due to their versatility as building blocks for bioactive molecules, particularly in kinase inhibitors, anticoagulants, and antimicrobial agents .

Properties

IUPAC Name |

(3R)-4-methylmorpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-7-2-3-10-4-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUYTVFVCSMTQK-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCOC[C@@H]1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride typically involves the reaction of morpholine with a suitable carboxylating agent under controlled conditions. One common method involves the use of methyl chloroformate as the carboxylating agent. The reaction proceeds as follows:

- Morpholine is reacted with methyl chloroformate in the presence of a base such as triethylamine.

- The reaction mixture is stirred at room temperature for several hours.

- The resulting product is then purified by recrystallization or chromatography to obtain (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may interact with enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and functional differences between (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride and its closest analogs:

*The CAS number for the target compound is inferred from , which lists "4-Methylmorpholine-3-carboxylic acid hydrochloride" with CAS 237427-96-2.

Key Observations:

- Salt Form Impact : The hydrochloride salt improves solubility compared to free acid analogs, making it more suitable for aqueous reaction conditions .

- Stereochemistry : The (3R)-configuration distinguishes it from racemic or (S)-enantiomers, which may exhibit reduced binding affinity in chiral environments .

- Methyl Substituent: The 4-methyl group in the target compound introduces steric effects that can influence molecular recognition in enzyme-binding pockets, a feature absent in non-methylated analogs like Morpholine-3-carboxylic acid hydrochloride .

Biological Activity

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride, also known as 4-Methylmorpholine-3-carboxylic acid hydrochloride, is a compound of significant interest due to its biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₆H₁₄ClN₃O₂

- Molecular Weight : 179.64 g/mol

- IUPAC Name : (3R)-4-Methylmorpholine-3-carboxylic acid hydrochloride

Research indicates that (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride exerts its biological effects through several mechanisms:

- Inhibition of Protein Kinases : The compound has been studied for its role as an inhibitor of various protein kinases, particularly IRAK4, which is involved in inflammatory signaling pathways. Inhibition of IRAK4 can lead to reduced signaling through the MyD88-dependent Toll-like receptor pathways, impacting diseases such as rheumatoid arthritis and multiple sclerosis .

- Modulation of Ion Channels : There is evidence suggesting that morpholine derivatives can influence ion channel activity, specifically epithelial sodium channels (ENaC). This modulation can have implications for conditions like cystic fibrosis, where altered ion transport is a critical factor .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- IRAK4 Inhibition Studies : A study demonstrated that compounds similar to (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride effectively inhibit IRAK4 activity, leading to decreased production of pro-inflammatory cytokines in cellular models. This suggests potential therapeutic applications in treating inflammatory diseases .

- Cystic Fibrosis Model : Research involving animal models of cystic fibrosis showed that morpholine derivatives could enhance chloride transport across epithelial cells, indicating a possible role in improving symptoms associated with this disease .

- Neuroprotective Research : Preliminary studies have indicated that this compound may protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential use in neurodegenerative disorders like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride?

- Methodological Answer : Synthesis typically involves enantioselective formation of the morpholine ring followed by carboxylation and hydrochloride salt formation. Key steps include:

- Enantioselective ring closure : Use chiral catalysts (e.g., L-proline derivatives) to establish the (3R)-configuration .

- Carboxylation : Introduce the carboxylic acid group via nucleophilic substitution or oxidation of a hydroxymethyl intermediate.

- Salt formation : React the free base with HCl in anhydrous conditions to avoid hydrate formation .

- Data Table : Common reaction conditions for morpholine derivatives:

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Ring closure | Chiral catalyst, THF, -20°C | 65 | 95 | |

| Carboxylation | KMnO₄, H₂O, 50°C | 78 | 97 | |

| Hydrochloride salt | HCl (g), Et₂O, 0°C | 90 | 99 |

Q. How can researchers confirm the enantiomeric purity of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane:isopropanol (90:10) and UV detection at 254 nm .

- Polarimetry : Compare the specific rotation ([α]D) with literature values for the (3R)-enantiomer.

- X-ray crystallography : Resolve crystal structures to confirm absolute configuration .

Advanced Research Questions

Q. How can conflicting NMR data for (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride be resolved?

- Methodological Answer : Contradictions in NMR spectra (e.g., unexpected splitting or shifts) may arise from:

- Dynamic stereochemistry : Use variable-temperature NMR to identify conformational exchange .

- Hydrogen bonding : Analyze solvent effects (e.g., DMSO vs. CDCl₃) to distinguish intramolecular interactions .

- Impurities : Employ 2D NMR (COSY, HSQC) to isolate signals from minor contaminants .

Q. What strategies optimize reaction yields during scale-up synthesis of the hydrochloride salt?

- Methodological Answer :

- Solvent selection : Use anhydrous Et₂O or MeCN to minimize hydrate formation during salt precipitation .

- Stoichiometry control : Maintain a 1:1 molar ratio of free base to HCl to avoid excess acid impurities.

- Crystallization optimization : Seed with pure hydrochloride crystals and control cooling rates (≤1°C/min) .

Q. How can researchers mitigate degradation of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride under storage?

- Methodological Answer : Degradation pathways (hydrolysis, oxidation) require:

- Stability studies : Conduct accelerated aging (40°C/75% RH) with HPLC monitoring .

- Packaging : Store in amber glass under argon, with desiccants (e.g., silica gel) .

- Lyophilization : For long-term storage, lyophilize the compound and store at -20°C .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points reported for hydrochloride salts of morpholine derivatives?

- Methodological Answer : Variations may stem from:

- Hydrate vs. anhydrous forms : Use thermogravimetric analysis (TGA) to determine water content .

- Polymorphism : Perform X-ray powder diffraction (XRPD) to identify crystalline forms .

- Example : A compound with mp 247–251°C (hydrate) vs. 220°C (anhydrous) requires TGA to clarify .

Methodological Best Practices

Q. What analytical techniques are critical for characterizing hydrochloride salts in chiral morpholine derivatives?

- Answer :

| Technique | Application | Example Parameters | Reference |

|---|---|---|---|

| HPLC-MS | Purity, salt stoichiometry | C18 column, 0.1% formic acid | |

| NMR (¹H/¹³C) | Structural confirmation, impurity profiling | D₂O, 600 MHz, TMS reference | |

| FTIR | Confirm carboxylate and HCl presence | KBr pellet, 400–4000 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.